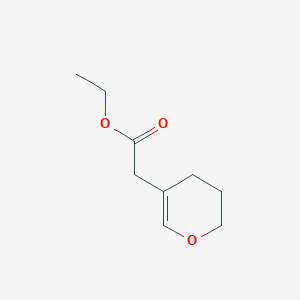

ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(10)6-8-4-3-5-11-7-8/h7H,2-6H2,1H3 |

InChI Key |

XDWIUYGELRIRLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=COCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 3,4 Dihydro 2h Pyran 5 Yl Acetate and Analogous Systems

Strategies for the Establishment of the Dihydropyran Core Structure

The formation of the six-membered oxygen-containing heterocycle is a critical step that can be achieved through several distinct pathways.

One of the most direct methods to obtain the dihydropyran core is through the chemical transformation of readily available precursors. A classic and widely cited method involves the dehydration and rearrangement of tetrahydrofurfuryl alcohol. This reaction is typically performed at high temperatures over a catalyst such as activated alumina. orgsyn.org The process involves passing the alcohol vapor through a heated tube packed with the catalyst, leading to the formation of 2,3-dihydropyran. orgsyn.org

Alternative precursors can also be employed. For instance, stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives. nih.gov This method leverages a cyclopropylcarbinyl cation rearrangement to achieve the selective cleavage of an endocyclic cyclopropane (B1198618) C-C bond, yielding the desired six-membered heterocycle. nih.gov

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a powerful and convergent approach to the dihydropyran skeleton. This [4+2] cycloaddition typically involves the reaction of an electron-rich dienophile with an α,β-unsaturated carbonyl compound (heterodiene). rsc.orgorganic-chemistry.org Enol ethers are common dienophiles in these reactions, providing the oxygen atom and the double bond necessary for the dihydropyran ring. organic-chemistry.org

These reactions can be highly regio- and diastereoselective. rsc.org For example, the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone yields 3,4-dihydro-2H-pyrans with specific stereochemistry. rsc.org Similarly, annulation reactions, such as the [3+3] annulation of enals with pyrrole-4-ones, catalyzed by N-heterocyclic carbenes (NHCs), have been developed to produce dihydropyranones, which are closely related structures. mdpi.com Another approach involves the intermolecular [4+2] cycloaddition of epoxides with 3-alkoxycyclobutanones, mediated by boron trifluoride etherate, to form 2,3-dihydro-4-pyranones. researchgate.net

Table 1: Examples of Cycloaddition Reactions for Dihydropyran Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Hetero-Diels-Alder | α,β-Unsaturated acyl phosphonates + Enol ethers | Cu(II)-bis(oxazoline) | 3,4-Dihydro-2H-pyrans | organic-chemistry.org |

| Hetero-Diels-Alder | 3-Aryl-2-benzoyl-2-propenenitriles + N-vinyl-2-oxazolidinone | Thermal | 4-Aryl-3,4-dihydro-2H-pyrans | rsc.org |

| [4+2] Cycloaddition | Epoxides + 3-Alkoxycyclobutanones | Boron trifluoride etherate | 2,3-Dihydropyranones | researchgate.net |

Catalysis plays a pivotal role in modern synthetic strategies for dihydropyrans, offering milder reaction conditions and improved efficiency. Lewis acids are frequently used to promote hetero-Diels-Alder reactions by activating the heterodiene, making it more susceptible to nucleophilic attack by the dienophile. researchgate.netajchem-a.com For instance, zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) has been used as a recyclable Lewis acid catalyst for the solvent-free, multi-component synthesis of dihydropyran derivatives. ajchem-a.com

Organocatalysis has also emerged as a powerful tool. N-Heterocyclic Carbenes (NHCs) have been extensively used to catalyze the annulation of various substrates to form dihydropyranones. mdpi.comresearchgate.net These reactions often proceed with high enantioselectivity, providing access to chiral dihydropyran structures. mdpi.com Additionally, metal-organic frameworks (MOFs) have been developed as reusable nanocatalysts. For example, a Tantalum-based MOF (Ta-MOF) has demonstrated high catalytic capability in the synthesis of 1,4-dihydropyran derivatives under mild conditions. nih.govfrontiersin.org

Table 2: Catalyst Systems for Dihydropyran Synthesis

| Catalyst Type | Example | Reaction | Key Advantages | Ref |

|---|---|---|---|---|

| Heterogeneous Lewis Acid | ZrCl4@Arabic Gum | Multicomponent reaction of aldehydes, malononitrile (B47326), and ethyl acetoacetate (B1235776) | Recyclable, solvent-free, high efficiency | ajchem-a.com |

| Homogeneous Lewis Acid | Boron trifluoride etherate | [4+2] cycloaddition of epoxides and cyclobutanones | Promotes reaction at low temperatures | researchgate.net |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Annulation of α,β-unsaturated aldehydes and 1,3-dicarbonyls | High stereoselectivity, mild conditions | mdpi.com |

Elaboration and Functionalization at the C-5 Position of the Dihydropyran Ring

Once the dihydropyran ring is formed, the next crucial step is the introduction of the ethyl acetate (B1210297) group at the C-5 position. This involves electrophilic substitution on the electron-rich double bond of the enol ether system.

The introduction of an acyl group onto a molecule is known as acylation. For a substrate like 3,4-dihydro-2H-pyran, the enol ether double bond is nucleophilic, particularly at the C-5 position, making it susceptible to attack by strong electrophiles. Friedel-Crafts acylation is a classic method for attaching acyl groups to electron-rich systems. organic-chemistry.org This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org

In the context of synthesizing ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate, a suitable acylating agent would be an electrophile derived from ethyl acetate, such as ethyl 2-chloroacetate or ethyl 2-bromoacetate, activated by a Lewis acid. The reaction mechanism involves the formation of an acylium ion or a highly polarized acyl halide-Lewis acid complex, which is then attacked by the C-5 position of the dihydropyran ring. khanacademy.org Subsequent loss of a proton re-establishes the double bond, yielding the C-5 acylated product.

Achieving regioselectivity is paramount in the functionalization of the dihydropyran ring. The electronic nature of the enol ether within the 3,4-dihydro-2H-pyran system inherently directs electrophilic attack to the C-5 position. The oxygen atom donates electron density through resonance to the double bond, creating a high electron density at the β-carbon (C-5) relative to the oxygen, thus making it the most nucleophilic site.

While this inherent reactivity favors C-5 substitution, controlling the reaction conditions is crucial to prevent side reactions. The choice of Lewis acid, solvent, and temperature can significantly influence the outcome of acylation reactions. For complex substrates, directing groups can be employed to ensure substitution occurs at the desired position, although for the simple dihydropyran ring, the innate electronics are often sufficient to control the regioselectivity of the acylation. nih.gov The challenge in these syntheses is often not directing the substitution to C-5, but rather performing the acylation under conditions that are compatible with the potentially sensitive dihydropyran ring, which can be prone to acid-catalyzed hydrolysis or polymerization. researchgate.net

Advanced Synthetic Techniques in Dihydropyran Ester Chemistry

The synthesis of this compound and its analogs has been significantly advanced by the adoption of modern synthetic methodologies. These techniques offer improvements in efficiency, environmental impact, and the ability to generate molecular complexity. This section details the application of one-pot reactions, microwave-assisted synthesis, enzymatic transformations for chirality, and solid-phase synthesis in the context of dihydropyran ester chemistry.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) have become powerful tools in organic synthesis, valued for their efficiency in constructing complex molecules from simple precursors in a single operation. nih.govresearchgate.net These strategies reduce waste, save time, and minimize the need for purification of intermediates, aligning with the principles of green chemistry. researchgate.netrsc.org In the realm of dihydropyran synthesis, MCRs allow for the assembly of the heterocyclic core and its substituents in a convergent manner.

A common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound like ethyl acetoacetate, and a source of ammonia (B1221849) or an enamine in a Hantzsch-type synthesis to produce dihydropyridine (B1217469) structures, which are analogous to dihydropyrans. rsc.org For dihydropyran synthesis specifically, a three-component reaction can involve an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound such as ethyl acetoacetate. nih.govfrontiersin.org The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to yield the highly functionalized dihydropyran ring. rsc.org The use of various catalysts, including novel nanocatalysts, can enhance the efficiency and yield of these reactions under mild or solvent-free conditions. rsc.orgfrontiersin.orggrowingscience.com

For instance, the synthesis of 1,4-dihydropyran derivatives has been effectively catalyzed by reusable tantalum-based metal-organic framework (Ta-MOF) nanostructures. nih.govfrontiersin.org This method involves the one-pot reaction of an aromatic aldehyde, malononitrile, and ethyl acetoacetate at room temperature, demonstrating the versatility and mild conditions achievable with modern catalytic systems.

| Reactants | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | Ta-MOF Nanostructures | EtOH, Room Temp | 2-amino-3-cyano-4-aryl-4H-pyran | High | nih.gov |

| Ethyl Acetoacetate, Benzaldehyde (B42025), Malononitrile | 20% KOH loaded CaO | Solvent-free, 60°C | 2-amino-4-phenyl-4H-pyran-3-carboxylate | 92% | growingscience.com |

| Aldehyde, Ethyl Acetoacetate, Urea | SO3H@imineZCMNPs | Solvent-free, 90°C | 3,4-dihydropyrimidin-2(1H)-one | High | rsc.org |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. narod.rumdma.chnih.gov The process, known as dielectric heating, involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. nih.gov

In the synthesis of dihydropyran and related heterocyclic systems, MAOS has proven to be a valuable tool. bioorganica.org.uamdpi.com For example, the Hantzsch synthesis of dihydropyridines, a reaction analogous to many dihydropyran syntheses, has been significantly accelerated using microwave irradiation, with reaction times decreasing from hours to minutes. bioorganica.org.ua Similarly, the synthesis of novel 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines is achieved in under 120 seconds using microwave irradiation in the presence of a Montmorillonite K-10 catalyst. mdpi.com

The application of microwaves is not limited to solvent-based reactions. Solvent-free "dry media" reactions, where reagents are adsorbed onto a solid support, are particularly effective with microwave heating. This approach further enhances the green credentials of the synthesis by eliminating the need for solvents. Research has shown that for some reactions, the yield can be significantly higher with microwave irradiation compared to conventional heating, even when the final temperature is the same. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Hantzsch Dihydropyridine Synthesis | 1.5 - 45 hours | 3 - 4 minutes | Significant time reduction, comparable or higher yields | bioorganica.org.ua |

| Dihydropyridone Synthesis | Not specified | 120 seconds | Rapid synthesis achieved | mdpi.com |

| Quinoline Synthesis | Not specified | Not specified | 11-19% more efficient than conventional heating | nih.gov |

Enzyme-Catalyzed Transformations for Chiral Dihydropyrans

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthetic methods. Biocatalysis, using isolated enzymes or whole organisms, offers a highly selective and environmentally benign approach to producing chiral molecules. nih.gov Lipases are a class of enzymes frequently used in organic synthesis for their ability to catalyze the kinetic resolution of racemic mixtures. nih.govacs.org

Kinetic resolution is a process where one enantiomer of a racemic starting material reacts faster than the other in the presence of a chiral catalyst or reagent, such as an enzyme. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer. A more advanced strategy is Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously racemized in situ. acs.org This allows for a theoretical yield of 100% for a single enantiomer of the product. acs.orgacs.org

In the context of dihydropyran chemistry, enzyme-catalyzed methods can be applied to resolve racemic precursors, leading to chiral dihydropyran esters. For example, a racemic alcohol precursor to a dihydropyran derivative can be acylated using a lipase (B570770). The enzyme will selectively acylate one enantiomer, allowing for the separation of the enantioenriched acylated product from the remaining unreacted alcohol enantiomer. acs.org The efficiency of such resolutions is often high, achieving excellent enantiomeric excess (ee). nih.gov Various lipases, such as Candida antarctica lipase B (CALB), are known to be effective for these transformations. nih.govsemanticscholar.org The reaction conditions, including solvent and temperature, can be optimized to maximize both conversion and enantioselectivity. semanticscholar.org

| Process | Enzyme/Catalyst | Substrate Type | Outcome | Key Feature | Reference |

| Kinetic Resolution | Lipase (e.g., PSL) | Racemic Acyloin | 45% yield, >99% ee (product) & 53% yield, 92% ee (starting material) | Separation of enantiomers | wikipedia.org |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst (e.g., Shvo's catalyst) | Racemic cyclic allylic alcohols | High yield and enantioselectivity of a single product enantiomer | In situ racemization allows for >50% yield | acs.org |

| Enzymatic Hydrolysis | Engineered Candida antarctica Lipase B (CALB) | Racemic 1,4-benzodioxane-2-carboxylic acid methyl ester | e.e.s 97%, E = 278 | High enantioselectivity for chiral motifs | nih.govsemanticscholar.org |

Solid-Phase Organic Synthesis (SPOS) Applications in Dihydropyran Scaffolds

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymer support, and reactions are carried out in a heterogeneous manner. This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the solid support. SPOS is a cornerstone of combinatorial chemistry and is widely used for the synthesis of peptides, oligonucleotides, and small molecule libraries.

The application of SPOS to the synthesis of heterocyclic scaffolds, including dihydropyrans, allows for the rapid generation of libraries of related compounds for biological screening. A key element in SPOS is the linker, a chemical moiety that connects the starting material to the solid support and can be cleaved under specific conditions to release the final product. Dihydropyran-based structures themselves have been utilized as linkers. For example, dihydropyran-2-carboxylic acid has been developed as a bifunctional linker for the solid-phase synthesis of peptide alcohols. rsc.org

While the use of dihydropyrans as linkers is established, the synthesis of the dihydropyran scaffold directly on a solid support is also a viable strategy. In this approach, a starting material is attached to the resin, and the dihydropyran ring is constructed through a series of sequential reactions. Upon completion of the synthesis, the final dihydropyran-containing molecule is cleaved from the support. This method facilitates the purification of intermediates at each step and is amenable to automation, making it a powerful tool for generating diverse dihydropyran libraries.

Reactivity Profiles and Transformational Chemistry of Ethyl 2 3,4 Dihydro 2h Pyran 5 Yl Acetate Derivatives

Nucleophilic Reactivity of the Dihydropyran Framework

The electron-withdrawing nature of the acetate (B1210297) group polarizes the C=C double bond within the dihydropyran ring, making the C6 position susceptible to attack by nucleophiles. This reactivity is a cornerstone of the transformational chemistry of this compound.

C-Nucleophile Interactions (e.g., Enolates, Organometallic Reagents)

The reactions of acyldihydropyrans with carbon-based nucleophiles, such as enolates and organometallic reagents, represent a significant class of their chemical transformations. chim.it These reactions can proceed via two main pathways: a 1,4-conjugate addition (Michael addition) to the C6 position of the dihydropyran ring or a 1,2-addition to the carbonyl carbon of the ester group. chim.it

The interaction of a similar compound, β-difluoroacetyldihydropyran, with the enolate of a 1,3-dicarbonyl compound results in the formation of a Michael adduct. chim.it This reaction highlights the propensity for 1,4-addition with soft nucleophiles like enolates.

Organometallic reagents, being harder nucleophiles, can exhibit more varied reactivity. For instance, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with Grignard reagents such as phenylmagnesium bromide and methylmagnesium bromide leads to the formation of acyclic products. chim.it In contrast, the reaction with benzylmagnesium bromide, a somewhat softer Grignard reagent, predominantly yields the 1,4-addition product. chim.it This suggests that the choice of organometallic reagent can influence the regioselectivity of the nucleophilic attack.

| C-Nucleophile | Substrate (Analogue) | Primary Product Type | Reference |

|---|---|---|---|

| Enolate of 1,3-dicarbonyl compound | β-Difluoroacetyldihydropyran | Michael Adduct (1,4-Addition) | chim.it |

| Phenylmagnesium bromide | 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Acyclic Product | chim.it |

| Methylmagnesium bromide | 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Acyclic Product | chim.it |

| Benzylmagnesium bromide | 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | 1,4-Addition Product | chim.it |

N-Nucleophile Interactions (e.g., Aminoazoles, Amines, Hydrazines)

Nitrogen nucleophiles exhibit a rich and varied reactivity with the dihydropyran framework, often leading to the formation of heterocyclic compounds. The reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with hydrazines, including unsubstituted, alkyl-, and arylhydrazines, typically result in the formation of pyrazole (B372694) derivatives. chim.it For example, the multi-component reaction of ethyl acetoacetate (B1235776), malononitrile (B47326), and benzaldehyde (B42025) can produce a pyran derivative which then reacts with hydrazine (B178648) hydrate (B1144303) to yield a hydrazide, a precursor for pyrazole synthesis. ajol.info

The reaction with primary amines can proceed differently. For instance, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) leads to the opening of the dihydropyran ring to form 3-amino-2-(3-hydroxypropyl)acrolein. chim.it

Furthermore, reactions with bifunctional N-nucleophiles like aminoazoles can lead to the construction of fused heterocyclic systems. The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net Similarly, 3-amino-1,2,4-triazole can be used to synthesize rsc.orgrsc.orgias.ac.intriazolo[1,5-a]pyrimidine derivatives. researchgate.net These reactions underscore the utility of dihydropyran derivatives as building blocks in heterocyclic synthesis.

| N-Nucleophile | Substrate (Analogue) | Product Type | Reference |

|---|---|---|---|

| Hydrazine | 5-Acyl-3,4-dihydro-2H-pyrans | Pyrazole derivatives | chim.it |

| Ammonia | 3,4-Dihydropyran-5-carbaldehyde | Ring-opened enaminal | chim.it |

| 5-Aminopyrazoles | β-Dicarbonyl compounds (analogous reactivity) | Pyrazolo[1,5-a]pyrimidines | nih.govresearchgate.net |

| 3-Amino-1,2,4-triazole | β-Dicarbonyl compounds (analogous reactivity) | rsc.orgrsc.orgias.ac.inTriazolo[1,5-a]pyrimidines | researchgate.net |

Regiochemical Control in Nucleophilic Additions and Substitutions

The regioselectivity of nucleophilic attack on the dihydropyran framework is a critical aspect of its chemistry. As mentioned, C-nucleophiles can undergo either 1,2- or 1,4-addition. chim.it The outcome is influenced by the nature of the nucleophile (hard vs. soft) and the specific substrate.

In the case of N-nucleophiles, regioselectivity is often observed in the formation of fused heterocyclic systems. For example, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds proceeds with high regioselectivity, attributed to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic amino group. researchgate.net This directs the initial nucleophilic attack and subsequent cyclization to yield a specific isomer of the pyrazolo[1,5-a]pyrimidine (B1248293) product. researchgate.net Similarly, in reactions with other aminoazoles, the initial site of nucleophilic attack dictates the final structure of the resulting fused heterocycle.

Ring-Opening and Rearrangement Processes

The dihydropyran ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, particularly when prompted by acid catalysis or nucleophilic attack.

Acid-Induced Dihydropyran Ring Scission

The dihydropyran ring in derivatives of ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate exhibits notable stability towards acid-induced cleavage. For instance, 5-trifluoroacetyl-3,4-dihydro-2H-pyran does not undergo reaction even when heated with concentrated hydrochloric acid for an extended period. chim.it This is in stark contrast to its acyclic analogue, β-ethoxyvinyl trifluoromethyl ketone, which is readily hydrolyzed under dilute acid conditions. chim.it This stability can be attributed to the cyclic nature of the enol ether system.

However, under certain conditions, acid-catalyzed ring opening can occur. For example, the hydrolysis of a cyclic enol ether in the presence of an acid catalyst can lead to a cyclic hemiacetal, which exists in equilibrium with its ring-opened hydroxy aldehyde form. researchgate.net

Nucleophile-Mediated Ring Alterations

The dihydropyran ring is susceptible to cleavage by various nucleophiles. rsc.org A notable example is the cascade reaction initiated by the conjugate addition of a C-nucleophile. This is followed by the opening of the pyran ring via a retro-Michael reaction, leading to an acyclic intermediate that can then undergo further transformations. chim.it

Primary amines can also induce ring opening. The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia results in the formation of an acyclic enaminal. chim.it In a similar vein, pyranone rings can undergo recyclization in the presence of amines to form different heterocyclic structures, such as dihydropyrrolones. nih.gov These transformations highlight the potential of nucleophile-mediated ring alterations to generate diverse molecular architectures from dihydropyran precursors.

Intra- and Intermolecular Cyclization and Annulation Reactions

The structural framework of this compound, featuring both a reactive dihydropyran ring and a flexible acetate side chain, presents opportunities for a variety of intra- and intermolecular cyclization and annulation reactions. These transformations are pivotal in the construction of more complex molecular architectures, including fused, spiro, and bridged heterocyclic systems. The reactivity is primarily centered around the enol ether-like double bond of the dihydropyran and the electrophilic carbonyl center of the acetate group, which can be readily converted into other functional moieties.

Formation of Fused Heterocyclic Systems (e.g., Pyrano[2,3-c]pyrazoles, Pyrazolo[1,5-a]pyrimidines)

The synthesis of fused heterocyclic systems from dihydropyran precursors is a significant area of research, leading to compounds with diverse biological activities. The construction of pyrazole and pyrimidine (B1678525) rings fused to a pyran core is of particular interest.

Pyrano[2,3-c]pyrazoles

The most prevalent and efficient method for synthesizing pyrano[2,3-c]pyrazole derivatives is through a one-pot, four-component reaction. tandfonline.comamazonaws.com This approach typically involves the condensation of an aromatic aldehyde, malononitrile, a β-ketoester such as ethyl acetoacetate, and hydrazine hydrate. amazonaws.comresearchgate.net The reaction proceeds through a series of transformations including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration to yield the final fused heterocyclic system. researchgate.net Various catalysts, including basic catalysts like piperidine (B6355638) or green catalysts such as sodium benzoate, can be employed to facilitate this reaction, often in aqueous or solvent-free conditions to enhance its environmental friendliness. amazonaws.com

While the multi-component strategy is dominant, an alternative pathway involves the pre-formation of a pyran ring followed by annulation of the pyrazole ring. For instance, a 4H-pyran derivative, ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, can be synthesized via a multi-component reaction. This pyran carboxylate can then be reacted with hydrazine hydrate to form the corresponding pyran-3-carbohydrazide. ajol.info This hydrazide serves as a key intermediate which can undergo intramolecular cyclization or react with other reagents, such as β-dicarbonyl compounds, to construct the fused pyrazole ring, yielding pyranopyrazole derivatives. ajol.info

| Aldehyde | β-Ketoester | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Glycine/H₂O, 25°C | 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 94% | amazonaws.com |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Sodium Lactate/EtOH-H₂O, reflux | 6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 93% | amazonaws.com |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | ZnO nanoparticles/H₂O, RT | 6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 95% | amazonaws.com |

| Furfural | Ethyl acetoacetate | Triethylamine/reflux | 6-Amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 86% | nih.gov |

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant pharmacological importance. ias.ac.in Their synthesis is generally achieved through the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. nih.gov The regioselectivity of the cyclization is a key aspect of this synthesis, as the 5-aminopyrazole has two nucleophilic nitrogen atoms. The reaction typically proceeds by the nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrimidine ring. researchgate.net

A variety of precursors can be used to construct the pyrimidine ring. For example, 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B2589566) can undergo cyclocondensation with α-acetyl-γ-butyrolactone to afford more complex fused systems like pyrazolo-pyrido-pyrimidines. ias.ac.in The versatility of these synthetic routes allows for the creation of a wide array of substituted pyrazolo[1,5-a]pyrimidines for various applications. researchgate.netresearchgate.net

| Pyrazolo[1,5-a]pyrimidine Precursor | Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Phthalic anhydride (B1165640) | Deep Eutectic Solvent (DES) | Dioxoisoindolin-pyrazolo-pyrimidine | ias.ac.in |

| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | α-Acetyl-γ-butyrolactone | Reflux | Pyrazolo-pyrido-pyrimidine | ias.ac.in |

| 3-Aminopyrazole | Isoflavone | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazoles | Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | Acetic acid, reflux | Substituted pyrazolo[1,5-a]pyrimidine | researchgate.net |

Construction of Spiro and Bridged Dihydropyran Systems

The three-dimensional architecture of spiro and bridged systems makes them attractive targets in medicinal chemistry and materials science. Dihydropyran scaffolds can be elaborated into these complex structures through various cyclization strategies.

Spiro Dihydropyran Systems

Spirocyclic compounds containing a dihydropyran ring are commonly synthesized through multi-component reactions. A prominent example is the synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives. nih.gov These reactions typically involve an isatin (B1672199) derivative, an active methylene (B1212753) compound like malononitrile or cyanoacetate, and a 1,3-dicarbonyl compound. nih.gov The reaction cascade, often catalyzed by an organocatalyst such as a cinchona alkaloid-derived thiourea, proceeds through a domino Knoevenagel/Michael/cyclization sequence to diastereoselectively and enantioselectively form the spiro center. nih.gov

| Isatin Derivative | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Isatin | Malononitrile | Ethyl acetoacetate | Cinchonidine-thiourea / Toluene, 0°C | 92% | 85% | nih.gov |

| 5-Bromoisatin | Malononitrile | Ethyl acetoacetate | Cinchonidine-thiourea / Toluene, 0°C | 85% | 87% | nih.gov |

| 5-Nitroisatin | Malononitrile | Ethyl acetoacetate | Cinchonidine-thiourea / Toluene, 0°C | 71% | 38% | nih.gov |

| N-Methylisatin | Malononitrile | Ethyl acetoacetate | Cinchonidine-thiourea / Toluene, 0°C | 89% | 86% | nih.gov |

Bridged Dihydropyran Systems

Bridged bicyclic structures containing a dihydropyran ring are often constructed using pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. When a cyclic diene is used, the product is a bridged bicyclic compound. youtube.com A dihydropyran derivative with an electron-withdrawing group on the double bond can act as a dienophile. The hetero-Diels-Alder reaction, where the diene or dienophile contains a heteroatom, can also be employed to form dihydropyran rings directly. wikipedia.org For example, an α,β-unsaturated carbonyl compound (heterodiene) can react with an enol ether (dienophile) in an inverse-electron-demand hetero-Diels-Alder reaction to yield a dihydropyran. nih.gov

Another powerful method for constructing oxygen-containing rings is the Prins cyclization. researchgate.netnih.gov This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. Intramolecular versions of the Prins cyclization, particularly the silyl-Prins cyclization using vinylsilyl alcohols, are effective for the stereoselective synthesis of dihydropyran derivatives. mdpi.com The reaction proceeds through an oxocarbenium ion intermediate, which undergoes a 6-endo cyclization to form the dihydropyran ring. mdpi.com While typically used for monocyclic systems, variations of the Prins cyclization can be employed in tandem sequences to generate more complex bridged frameworks. researchgate.net

Mechanistic Elucidation of Reactions Involving Ethyl 2 3,4 Dihydro 2h Pyran 5 Yl Acetate Analogues

Investigation of Reaction Pathways and Identification of Key Intermediates

The synthesis and transformation of dihydropyran rings proceed through various reaction pathways, each characterized by unique key intermediates. The specific pathway is often dictated by the choice of reactants, catalysts, and reaction conditions.

N-Heterocyclic Carbene (NHC) Catalysis: In the context of synthesizing dihydropyranone structures, NHC catalysis is a powerful tool that proceeds via several key reactive intermediates. The general mechanism commences with the in-situ formation of the free NHC, which then performs a nucleophilic attack on a substrate to generate a Breslow intermediate . This is followed by a rearrangement to form a homoenolate species . Depending on the reaction conditions, this homoenolate can then form either an azolium enolate or an α,β-unsaturated acylazolium intermediate, which are central to the subsequent cyclization. For instance, the NHC-catalyzed reaction of an α,β-unsaturated carboxylic acid with a 1,3-dicarbonyl compound to yield chiral dihydropyranones proceeds through the activation of the carboxylic acid to form a key acylazolium intermediate.

Oxonium-Ene and Silyl-Prins Cyclizations: Substituted dihydropyrans can be synthesized with high diastereoselectivity through an oxonium-ene cyclization reaction. This reaction, often catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), involves the formation of a key oxonium ion intermediate from the reaction of an aldehyde or epoxide with a hydroxy-enoate. The subsequent intramolecular cyclization onto the alkene functionality leads to the dihydropyran ring.

A related pathway is the silyl-Prins cyclization, a powerful method for constructing oxacycles. The generally accepted mechanism involves the acid-promoted reaction of an alkenol with an aldehyde, generating an oxocarbenium ion (intermediate III in the study). In the case of silyl-Prins cyclizations using vinylsilyl alcohols, a 6-endo-dig cyclization occurs, leading to a silicon-stabilized cationic intermediate (IV), which then undergoes desilylation to afford the final dihydropyran product.

Other Key Intermediates: In reactions of 3,4-dihydropyran with hetareneselanyl chlorides, mechanistic studies have identified the formation of a selenenylated intermediate . Furthermore, in the pyrolysis and combustion of the related saturated compound, tetrahydropyran (B127337), radical species play a crucial role. Pathways are dominated by H-abstractions, leading to various tetrahydropyranyl radicals , which can then undergo ring-opening via C-C and C-O β-scission to form intermediates like ethylene, formaldehyde, and acrolein. These radical pathways highlight the types of intermediates that can form under high-energy conditions.

| Reaction Type | Key Intermediates | Catalyst/Promoter | Ref. |

| NHC Annulation | Breslow intermediate, Homoenolate, Azolium enolate | N-Heterocyclic Carbene (NHC) | |

| Oxonium-Ene | Oxonium ion | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | |

| Silyl-Prins Cyclization | Oxocarbenium ion, Silicon-stabilized cation | Brønsted or Lewis Acid (e.g., TMSOTf) | |

| Selanylation | Selenenylated intermediate | N/A | |

| Pyrolysis | Tetrahydropyranyl radicals | Thermal |

Understanding Regioselectivity and Stereoselectivity in Dihydropyran Transformations

Regioselectivity and stereoselectivity are critical aspects of dihydropyran synthesis, determining the specific isomer of the product formed. These outcomes are governed by the reaction mechanism and the nature of the transition states.

Stereoselectivity in Cyclization Reactions: High levels of stereoselectivity are often achieved in cyclization reactions due to the conformational preferences of the transition states. In the silyl-Prins cyclization, the high cis-diastereoselectivity observed in the formation of 2,6-disubstituted dihydropyrans is explained by a chair-like transition state where the substituents preferentially occupy pseudoequatorial positions to minimize steric repulsion. Similarly, the oxonium-ene cyclization catalyzed by TMSOTf can provide substituted dihydropyrans with excellent diastereoselectivity.

Regio- and Stereoselectivity in Hetero-Diels-Alder (HDA) Reactions: The inverse electron demand hetero-Diels-Alder (HDA) reaction is a powerful method for constructing dihydropyran rings, often with high control over both regiochemistry and stereochemistry. In the synthesis of dihydropyran-fused diterpenoids, the HDA reaction between an ent-kaurane-based enone and various vinyl ethers was achieved in a highly regio- and stereoselective manner. The high regioselectivity was attributed to the less crowded steric environment of the heterodiene in one ring of the diterpenoid scaffold compared to another. Interestingly, the choice of lanthanide Lewis acid catalyst (e.g., Yb(fod)₃ vs. Eu(fod)₃) could influence the facial selectivity of the cycloaddition, likely due to different coordination modes with the substrate.

The table below summarizes the selectivity observed in a study of HDA reactions between a diterpenoid enone (reactant 7) and various dienophiles.

| Dienophile | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) |

| n-Butyl vinyl ether | Yb(fod)₃ | 85 | >20:1 |

| Ethyl vinyl ether | Yb(fod)₃ | 81 | >20:1 |

| Phenyl vinyl sulfide | Yb(fod)₃ | 76 | >20:1 |

| n-Butyl vinyl ether | Eu(fod)₃ | 75 | >20:1 |

| Ethyl vinyl ether | Eu(fod)₃ | 70 | 10:1 |

This data is illustrative of findings presented in the study on HDA reactions.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The feasibility, rate, and outcome of a chemical reaction are governed by both kinetic and thermodynamic parameters. In the context of pyran chemistry, studies have elucidated the relationship between these factors, providing a deeper understanding of reaction mechanisms.

Kinetic vs. Thermodynamic Control: In some synthetic pathways, the reaction can be directed toward either a kinetically or thermodynamically favored product by tuning the reaction conditions. For example, in the synthesis of heterocycles from a common heteropropargyl precursor, it was demonstrated that a 2,5-substituted furan (B31954) is the thermodynamically controlled product, while a ketoacetylene intermediate (ynone) is the kinetically controlled product. The formation of the desired product could be controlled by adjusting factors like catalyst loading, solvent, and reaction time.

Correlation of Kinetics and Thermodynamics: For reactions involving benzopyran analogues, a direct correlation between thermodynamics and kinetics has been established. Studies on hydride transfer reactions from benzopyran compounds to organic hydride acceptors proved the mechanism to be a one-step hydride transfer. A key finding was the existence of a simultaneous correlation between thermodynamics (hydride affinity) and kinetics (activation energy). This linear dependence was observed when the reaction site was connected to a substituent through a structure capable of transferring electronic effects, such as a benzene (B151609) ring or a double bond. This principle allows for the prediction of kinetic properties based on thermodynamic data and vice versa.

Kinetic Studies of Ring-Opening: Chemical kinetic studies on the pyrolysis and oxidation of tetrahydropyran (THP) provide insight into the stability and decomposition pathways of the pyran ring. Reaction path analysis shows that THP is primarily consumed by H-abstractions at both pyrolysis and combustion conditions. The resulting radicals can then undergo unimolecular ring-opening reactions. These studies indicate that ring-opening pathways can diminish the concentration of key intermediates, affecting subsequent reaction steps. For instance, differences in the temperature dependence of ketohydroperoxide formation between tetrahydropyran and cyclohexane (B81311) oxidation suggest that the ether group in the pyran ring alters the reaction mechanism, likely by affecting the stability of certain radical intermediates.

Computational and Theoretical Chemical Studies on Ethyl 2 3,4 Dihydro 2h Pyran 5 Yl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For derivatives of dihydropyran, DFT methods are employed to calculate a variety of electronic properties that govern their chemical behavior.

Electronic Properties of a Substituted Dihydropyran Derivative (Analogous System)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | A smaller gap generally implies higher reactivity and lower stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data presented in this table is for a representative substituted dihydropyran and is intended to be illustrative of the types of properties calculated for ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate. The specific values for the target molecule would require dedicated calculations.

The reactivity of the dihydropyran ring can be further analyzed through conceptual DFT, which defines chemical concepts such as electronegativity, hardness, and softness based on the principles of quantum mechanics. These reactivity descriptors help in understanding and predicting the outcome of chemical reactions.

Conformational Analysis and Stereochemical Considerations of the Dihydropyran Ring

The dihydropyran ring is not planar and can adopt several conformations, with the most common being the half-chair and the sofa (or envelope) conformations. The relative energies of these conformers, and thus the preferred geometry of the ring, are influenced by the steric and electronic effects of the substituents.

For this compound, the ethyl acetate (B1210297) group will have a significant impact on the conformational equilibrium of the dihydropyran ring. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position in the half-chair conformation. Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric strain arising from 1,3-diaxial interactions.

Computational methods, such as molecular mechanics and DFT, can be used to calculate the energies of these different conformations and to determine the most stable arrangement of the molecule. The energy difference between the conformers provides insight into the flexibility of the ring system and the populations of each conformer at a given temperature.

Relative Energies of Dihydropyran Ring Conformations (Illustrative)

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

| Half-Chair | Pseudo-equatorial | 0.0 (most stable) |

| Half-Chair | Pseudo-axial | 1.5 - 3.0 |

| Sofa | - | 4.0 - 6.0 |

Note: This table provides a generalized range of relative energies for a substituted dihydropyran. The actual energy differences for this compound would depend on the specific computational method and level of theory used.

The stereochemistry of the dihydropyran ring is a critical aspect of its chemistry, particularly in the context of asymmetric synthesis and biological activity. The conformational preferences of the ring and its substituents directly influence the stereochemical outcome of reactions.

Molecular Modeling Approaches to Reaction Dynamics and Selectivity

Molecular modeling techniques, including molecular dynamics (MD) simulations, are employed to study the dynamic behavior of molecules and to understand the factors that control reaction selectivity. For reactions involving dihydropyran derivatives, such as cycloadditions, rearrangements, and nucleophilic additions, molecular modeling can provide a detailed picture of the reaction pathway.

By simulating the trajectory of a reaction, it is possible to identify transition states, intermediates, and the corresponding energy barriers. This information is crucial for understanding why a particular product is formed preferentially over others. For instance, in the synthesis of substituted dihydropyrans, computational studies can elucidate the origins of diastereoselectivity by analyzing the transition state structures leading to different stereoisomers.

Molecular dynamics simulations can also be used to study the behavior of this compound in different solvent environments, providing insights into how the solvent influences its conformational preferences and reactivity. The combination of quantum chemical calculations and molecular modeling provides a comprehensive framework for understanding the chemical behavior of this and related dihydropyran compounds.

Strategic Utility of Ethyl 2 3,4 Dihydro 2h Pyran 5 Yl Acetate As a Chemical Building Block

Synthesis of Diverse Heterocyclic Frameworks

The presence of both an electrophilic ester and a nucleophilic enol ether-like double bond within the same molecule makes ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate a valuable precursor for the synthesis of a wide array of heterocyclic systems. Its reactivity allows for the assembly of substituted pyridones, functionalized pyrazoles, and complex annulated systems through various reaction pathways.

Assembly of Substituted Pyridone Derivatives

The synthesis of substituted pyridone derivatives can be envisioned through the reaction of this compound with various nitrogen-based nucleophiles. The ester functionality can react with amines under appropriate conditions to form an amide intermediate, which can subsequently undergo cyclization and aromatization to yield the pyridone core. This approach is analogous to the well-established Guareschi-Thorpe reaction for the synthesis of 2-pyridones. nih.gov

The general strategy would involve the condensation of this compound with a compound containing an active methylene (B1212753) group and an amine or ammonia (B1221849). The reaction sequence would likely proceed through a Michael addition of the active methylene compound to the β-position of the unsaturated ester, followed by cyclization.

A plausible reaction scheme is outlined below:

Table 1: Plausible Reaction Scheme for the Synthesis of Substituted Pyridone Derivatives

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound, Ammonia/Primary Amine | Amide Intermediate | Aminolysis of the ester to form the corresponding amide. |

| 2 | Amide Intermediate, Base | Cyclized Intermediate | Intramolecular cyclization to form a dihydropyridone ring. |

| 3 | Cyclized Intermediate | Substituted Pyridone | Aromatization through oxidation or elimination to yield the final pyridone derivative. |

While direct examples utilizing this compound are not prevalent in the literature, the reactivity of related β-enamino diketones and β-keto amides strongly supports the feasibility of this synthetic strategy. researchgate.net

Construction of Functionalized Pyrazoles

The construction of functionalized pyrazole (B372694) rings from this compound can be achieved through its reaction with hydrazine (B178648) and its derivatives. This transformation is a classic method for pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine. nih.gov In the case of this compound, the β-alkoxy-α,β-unsaturated ester system serves as the 1,3-dielectrophilic component.

The reaction mechanism typically involves an initial nucleophilic attack of the hydrazine at the ester carbonyl, followed by a Michael-type addition of the second nitrogen atom to the β-position of the double bond, and subsequent dehydration to afford the aromatic pyrazole ring. mdpi.com The regioselectivity of the reaction with substituted hydrazines would be an important consideration, potentially leading to a mixture of isomeric products. researchwithrowan.com

Table 2: General Reaction for the Synthesis of Functionalized Pyrazoles

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Hydrazine Hydrate (B1144303) | 2-(3,4-dihydro-2H-pyran-5-yl)-1H-pyrazol-3(2H)-one | Acid or base catalysis, heating |

| This compound | Phenylhydrazine | 2-(3,4-dihydro-2H-pyran-5-yl)-1-phenyl-1H-pyrazol-3(2H)-one | Acid or base catalysis, heating |

This approach offers a straightforward route to pyrazoles bearing a dihydropyran substituent, which could be further elaborated to access more complex molecular scaffolds.

Integration into Complex Annulated Systems

This compound is an excellent substrate for the construction of complex annulated systems, where the dihydropyran ring is fused to other heterocyclic rings. These reactions often proceed through domino or multicomponent reaction pathways, offering a high degree of molecular complexity from simple starting materials.

A notable example is the synthesis of pyran-annulated heterocyclic compounds. For instance, in a three-component reaction, an aldehyde, malononitrile (B47326), and a suitable 1,3-dicarbonyl compound can react in the presence of a catalyst to form a dihydropyrano[c]chromene or a tetrahydrobenzo[b]pyran derivative. researchgate.net While not directly starting from this compound, this demonstrates the propensity of the dihydropyran moiety to participate in annulation reactions.

More directly, the reaction of compounds with a similar β-alkoxy-α,β-unsaturated ester substructure with dinucleophiles can lead to the formation of fused heterocyclic systems. For example, reaction with a compound containing both an active methylene group and a nucleophilic heteroatom could lead to a pyran-fused pyridone, pyrimidine (B1678525), or other related systems.

Role in Multistep Total Organic Synthesis Campaigns

The dihydropyran motif is a common structural feature in a multitude of biologically active natural products. nih.govwhiterose.ac.ukchim.it Consequently, synthetic intermediates that provide access to this core structure are of high value in total synthesis. This compound can serve as a key building block in such campaigns, offering a pre-functionalized six-membered oxygen-containing ring that can be further elaborated.

Its utility in total synthesis can be envisioned in several ways:

As a Precursor to Tetrahydropyran (B127337) Rings: The double bond in the dihydropyran ring can be stereoselectively reduced to afford substituted tetrahydropyrans, which are prevalent in many natural products. mdpi.com

As a Scaffold for Further Functionalization: The ester group can be modified through reduction, hydrolysis, or conversion to other functional groups, allowing for the attachment of side chains or the formation of larger ring systems.

In Domino Reactions: As mentioned previously, its structure is amenable to domino reactions that can rapidly build molecular complexity, a desirable feature in efficient total synthesis.

While specific examples of the total synthesis of a natural product starting from this compound are not readily found in the literature, the strategic importance of similar dihydropyran derivatives is well-documented in the synthesis of complex molecules like neopeltolide. nih.gov

Design and Synthesis of Chemically Complex Molecular Targets (e.g., Frameworks found in natural products)

The structural features of this compound make it an attractive starting point for the design and synthesis of novel and chemically complex molecular targets, including those inspired by natural product scaffolds. The dihydropyran ring can act as a chiral pool or be subjected to asymmetric transformations to introduce stereocenters with high control.

For instance, the enol ether functionality can be utilized in various carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Michael additions, or cycloadditions, to build up the carbon skeleton of a target molecule. The ester group provides a handle for further transformations, including the introduction of peptidic linkages or the construction of macrolactones.

The synthesis of 2H-pyrans, which are valence isomers of dienones, highlights the potential for this scaffold to be integrated into complex polycyclic systems. nih.gov The strategic placement of substituents on the dihydropyran ring of this compound could influence its reactivity and allow for the controlled construction of intricate molecular architectures.

Advanced Analytical Techniques for Structural Characterization in Dihydropyran Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate, a complete NMR analysis would involve ¹H, ¹³C, and various two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of protons. The expected chemical shifts (δ) for the protons in this compound are predicted based on the analysis of similar structures. The protons of the ethyl group are expected to appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) due to spin-spin coupling. The protons on the dihydropyran ring will exhibit more complex splitting patterns and chemical shifts depending on their specific location.

¹³C NMR Spectroscopy is used to determine the number of unique carbon atoms and their chemical environments. The carbon spectrum for this compound would be expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the dihydropyran ring.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton network within the molecule. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.25 (t) | ~14.2 |

| Ethyl -OCH₂- | ~4.15 (q) | ~60.5 |

| -CH₂-CO- | ~3.20 (s) | ~35.0 |

| Ring -CH₂- (C4) | ~2.20 (t) | ~22.0 |

| Ring -CH₂- (C3) | ~1.80 (m) | ~20.0 |

| Ring -OCH₂- (C2) | ~3.80 (t) | ~66.0 |

| Ring C=C (C5) | - | ~140.0 |

| Ring C=C-H (C6) | ~6.50 (s) | ~110.0 |

| Ester C=O | - | ~171.0 |

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The presence of the carbon-carbon double bond (C=C) in the dihydropyran ring would give rise to a stretching vibration around 1650-1680 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage in the dihydropyran ring would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. Additionally, C-H stretching vibrations from the sp³ and sp² hybridized carbons would be seen just below and just above 3000 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretch | 2850-2960 | Medium-Strong |

| C-H (sp²) | Stretch | 3010-3095 | Medium |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C=C (Alkene) | Stretch | 1650-1680 | Medium |

| C-O (Ester) | Stretch | 1150-1250 | Strong |

| C-O (Ether) | Stretch | 1050-1150 | Strong |

Mass Spectrometry (e.g., ESI-HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) would provide a very accurate mass measurement of the molecular ion of this compound, allowing for the confirmation of its molecular formula (C₉H₁₄O₃).

In addition to the molecular ion, mass spectrometry also provides information about the structure of the molecule through its fragmentation pattern. The fragmentation of this compound would likely involve characteristic losses of small, stable molecules or radicals. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate (B1210297) side chain. The dihydropyran ring could also undergo retro-Diels-Alder reactions or other ring-opening fragmentations.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₅O₃⁺ | 171.1016 | Protonated Molecular Ion |

| [M+Na]⁺ | C₉H₁₄NaO₃⁺ | 193.0835 | Sodiated Molecular Ion |

| [M-C₂H₅O]⁺ | C₇H₉O₂⁺ | 125.0597 | Loss of Ethoxy Radical |

| [C₅H₇O]⁺ | C₅H₇O⁺ | 83.0491 | Fragment from Dihydropyran Ring |

X-ray Diffraction Crystallography for Solid-State Structure Determination and Absolute Stereochemistry

X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including bond lengths, bond angles, and torsional angles.

This method would definitively confirm the connectivity of the atoms and provide insights into the conformation of the dihydropyran ring, which can adopt various conformations such as a half-chair or a sofa. Furthermore, if the molecule is chiral and a single enantiomer crystallizes, X-ray crystallography can be used to determine its absolute stereochemistry. The crystal packing information obtained from the diffraction data can also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

While a crystal structure for this compound is not currently available in the public domain, the analysis of related dihydropyran structures indicates that the ring often adopts a distorted half-chair conformation.

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The space group would define the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured. |

| Molecular Conformation | The exact conformation of the dihydropyran ring and the orientation of the ethyl acetate substituent would be determined. |

| Intermolecular Interactions | Details of any hydrogen bonding or other non-covalent interactions in the crystal lattice would be revealed. |

Future Research Trajectories and Emerging Paradigms in Ethyl 2 3,4 Dihydro 2h Pyran 5 Yl Acetate Chemistry

Innovations in Green Chemistry Approaches for Dihydropyran Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to dihydropyrans, focusing on minimizing environmental impact and maximizing resource efficiency. Future research is expected to further integrate these principles into the synthesis of ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate and related compounds.

One promising area is the expanded use of organocatalysis . Organocatalysts, being metal-free, are often less toxic and more stable than their organometallic counterparts. Methodologies employing simple organic molecules like urea, proline, and N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the formation of dihydropyran rings under mild conditions, often in environmentally benign solvents like water or ethanol. These approaches offer high atom economy and can lead to the enantioselective synthesis of chiral dihydropyrans.

The utilization of renewable feedstocks is another critical aspect of green dihydropyran synthesis. Research is directed towards converting biomass-derived platform chemicals into valuable dihydropyran structures. This approach not only reduces reliance on petrochemical starting materials but also introduces functionality inherent in the bio-based precursors. The development of catalytic processes that can efficiently transform molecules derived from cellulose, hemicellulose, and lignin (B12514952) into dihydropyran building blocks is a key area of future investigation.

Furthermore, solvent-free and alternative solvent systems are gaining traction. The use of techniques such as microwave irradiation and ultrasonication can accelerate reaction rates and often allows for syntheses to be conducted without a solvent, thereby reducing waste. When solvents are necessary, the focus is on green alternatives like water, supercritical fluids, and bio-based solvents.

| Green Chemistry Approach | Key Features | Potential Impact on Dihydropyran Synthesis |

| Organocatalysis | Metal-free, low toxicity, high stability | Enantioselective synthesis, mild reaction conditions, reduced metal waste. |

| Renewable Feedstocks | Biomass-derived starting materials | Reduced dependence on fossil fuels, introduction of inherent functionality. |

| Solvent-Free/Alternative Solvents | Use of microwave, ultrasound; water, bio-solvents | Reduced solvent waste, increased reaction efficiency, lower energy consumption. |

| Biocatalysis | Use of enzymes | High stereoselectivity, mild reaction conditions, environmentally friendly. |

Expanding the Scope of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by high atom and step economy, making them highly desirable for the synthesis of functionalized dihydropyrans.

Future research will likely focus on the design of novel cascade reactions that enable the rapid assembly of the dihydropyran core with concomitant installation of desired functional groups. For instance, domino sequences involving Michael additions, cyclizations, and subsequent functionalization steps can provide access to highly substituted dihydropyrans with excellent stereocontrol. Organocatalyst-mediated domino Michael/enolization/acetalization reactions have already shown promise for the synthesis of 3,4-trans-dihydropyrans.

The development of new multicomponent reactions is another fertile area of investigation. By bringing together three or more reactants in a single pot, MCRs can generate significant molecular complexity in a convergent manner. The discovery of novel MCRs that can directly yield structures related to this compound would be a significant breakthrough, streamlining synthetic efforts and minimizing purification steps. The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, serves as an inspiration for the development of analogous reactions for dihydropyran synthesis.

| Reaction Type | Description | Advantages for Dihydropyran Synthesis |

| Cascade/Domino Reactions | A series of intramolecular reactions triggered by a single event. | High step economy, formation of multiple bonds in one pot, stereocontrol. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel. | High atom and step economy, rapid generation of molecular complexity. |

Exploration of Unconventional Activation and Catalytic Methods

Beyond traditional thermal heating, a range of unconventional activation methods are being explored to drive dihydropyran synthesis in new and efficient ways. These methods often offer unique reactivity and selectivity profiles.

Photocatalysis is emerging as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions using visible light. The application of photoredox catalysis to the synthesis of dihydropyrans could open up new reaction pathways that are not accessible through thermal methods.

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free alternative for the synthesis of dihydropyrans. Ball milling, for example, can promote reactions between solid-state reactants, reducing the need for solvents and sometimes leading to different product outcomes compared to solution-phase reactions.

Flow chemistry provides a platform for the safe, efficient, and scalable synthesis of chemical compounds. By conducting reactions in continuous-flow reactors, it is possible to achieve precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and the ability to safely handle hazardous intermediates. The translation of dihydropyran syntheses to flow systems is an active area of research.

Electrochemical synthesis , which uses electricity to drive chemical transformations, offers a green and versatile approach to organic synthesis. By avoiding the use of stoichiometric chemical oxidants or reductants, electrosynthesis can be more environmentally friendly. The development of electrochemical methods for the construction of the dihydropyran ring is a promising avenue for future exploration.

| Activation Method | Principle | Potential Benefits for Dihydropyran Synthesis |

| Photocatalysis | Use of light to initiate chemical reactions. | Mild reaction conditions, access to unique reactive intermediates. |

| Mechanochemistry | Application of mechanical force to drive reactions. | Solvent-free synthesis, potential for novel reactivity. |

| Flow Chemistry | Reactions conducted in continuous-flow reactors. | Enhanced safety, scalability, precise reaction control. |

| Electrochemistry | Use of electricity to drive redox reactions. | Green synthesis, avoidance of chemical oxidants/reductants. |

Interdisciplinary Approaches in Advanced Organic Synthesis

The synthesis of dihydropyran derivatives is increasingly being integrated with other scientific disciplines to address complex challenges in areas such as medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry , dihydropyran scaffolds are recognized as privileged structures due to their presence in numerous biologically active natural products and synthetic drugs. rsc.org Dihydropyran derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov Future research will involve the design and synthesis of novel this compound analogs and other dihydropyran derivatives as potential therapeutic agents. This will require a close collaboration between synthetic chemists and biologists to understand structure-activity relationships and optimize biological efficacy.

In materials science , dihydropyran-containing polymers and materials are being investigated for a variety of applications. The dihydropyran moiety can be incorporated into polymer backbones to tune their physical and chemical properties. For instance, dihydropyran-based materials could find use as biodegradable polymers, components of optical materials, or as functional coatings. The synthesis of well-defined dihydropyran-containing monomers and their subsequent polymerization is a key area for future development. There is also potential for the use of dihydropyran-based compounds as natural dyes.

In chemical biology , dihydropyran derivatives can be used as chemical probes to study biological processes. For example, fluorescently labeled dihydropyrans could be synthesized to visualize specific targets within cells. The development of dihydropyran-based molecules with specific binding affinities for proteins or other biomolecules will be crucial for advancing our understanding of complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.